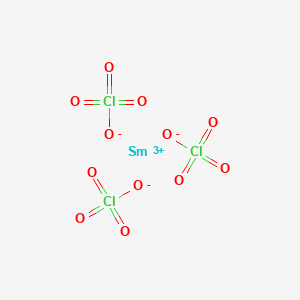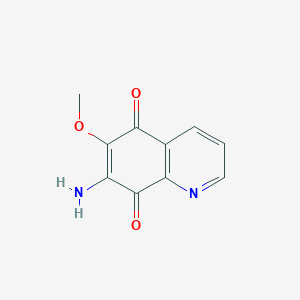
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is a chemical compound with the molecular formula C18H15KN2O6S. It is known for its multifaceted properties and is utilized in various scientific research applications. The compound is also referred to as potassium 8-hydroxyquinoline sulphate .
Mechanism of Action
Target of Action
It is known that 8-hydroxyquinoline, the parent compound, acts as a chelating agent for metal ions, which could suggest a similar role for the bis(8-hydroxyquinolyl) sulphate, monopotassium salt .
Mode of Action
Given its structural similarity to 8-hydroxyquinoline, it may interact with metal ions in a similar manner, forming stable, soluble complexes .
Result of Action
Its parent compound, 8-hydroxyquinoline, is known to form stable complexes with metal ions, which can influence various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt typically involves the reaction of 8-hydroxyquinoline with potassium hydrogen sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: The compound can also participate in reduction reactions, where it is reduced by reducing agents.
Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinoline compounds .
Scientific Research Applications
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Employed in biological assays and studies involving metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: A related compound with similar chelating properties.
8-Hydroxyquinoline sulphate: Another derivative with comparable applications.
Potassium 8-hydroxyquinoline sulphate: A closely related compound with similar chemical structure and properties.
Uniqueness: Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is unique due to its specific combination of 8-hydroxyquinoline units and the presence of a potassium ion. This unique structure enhances its chelating ability and broadens its range of applications compared to other similar compounds .
Properties
CAS No. |
15077-57-3 |
|---|---|
Molecular Formula |
C18H15KN2O6S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
potassium;hydrogen sulfate;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |
InChI Key |
UBNZCPOURPEUMB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
Key on ui other cas no. |
15077-57-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















